molecular formula C17H13NO4 B2421500 5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole CAS No. 331461-10-0

5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole

Cat. No.: B2421500
CAS No.: 331461-10-0
M. Wt: 295.294
InChI Key: RGSXGYCQUGMOIM-BDNABIFJSA-N
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Description

5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole is an organic compound with the molecular formula C17H13NO4 It is characterized by the presence of a benzodioxole ring, a cinnamoyloxy group, and an imino group

Scientific Research Applications

5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

In terms of safety and hazards, it’s important to note that in combustion, toxic fumes may form . Therefore, appropriate safety measures should be taken when handling this compound, particularly in a laboratory or industrial setting.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole involves its interaction with specific molecular targets. The cinnamoyloxy group may interact with enzymes or receptors, modulating their activity. The imino group can form hydrogen bonds with biological molecules, influencing their function. The benzodioxole ring may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole
  • 5-{[(Cinnamoyloxy)imino]methyl}-2,3-benzodioxole
  • 5-{[(Cinnamoyloxy)imino]methyl}-1,4-benzodioxole

Uniqueness

This compound is unique due to its specific substitution pattern on the benzodioxole ring, which may confer distinct chemical and biological properties compared to its analogs. The presence of the cinnamoyloxy group also adds to its uniqueness, potentially enhancing its reactivity and interaction with biological targets .

Properties

IUPAC Name

[(E)-1,3-benzodioxol-5-ylmethylideneamino] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-17(9-7-13-4-2-1-3-5-13)22-18-11-14-6-8-15-16(10-14)21-12-20-15/h1-11H,12H2/b9-7+,18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSXGYCQUGMOIM-BDNABIFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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